

Application Notes and Protocols for DiSulfo-ICG Hydrazide in Flow Cytometry

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Compound of Interest

Compound Name: DiSulfo-ICG hydrazide

Cat. No.: B12375484

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Audience: Researchers, scientists, and drug development professionals.

Introduction

DiSulfo-ICG hydrazide is a near-infrared (NIR) fluorescent dye designed for the sensitive detection and quantification of biomolecules containing aldehyde or ketone groups. Its application in flow cytometry is particularly valuable for analyzing cell surface glycosylation patterns, a critical aspect of cell signaling, immune recognition, and disease pathology. The dye's spectral properties in the NIR region (excitation ~780 nm, emission ~800 nm) minimize interference from cellular autofluorescence, leading to an improved signal-to-noise ratio and enhanced detection sensitivity.^[1]

This application note provides a detailed protocol for labeling cell surface glycoproteins with **DiSulfo-ICG hydrazide** for subsequent analysis by flow cytometry. The methodology is based on the chemical ligation between the hydrazide moiety of the dye and aldehyde groups generated on cell surface glycans through mild periodate oxidation.

Principle of Detection

The labeling strategy involves a two-step process:

- **Oxidation:** Treatment of live cells with a low concentration of sodium periodate (NaIO_4) at a reduced temperature selectively oxidizes the cis-diol groups of sialic acid residues on cell

surface glycoproteins, generating reactive aldehyde groups. This mild oxidation is crucial for maintaining cell viability.

- **Labeling:** The hydrazide group of **DiSulfo-ICG hydrazide** nucleophilically attacks the generated aldehyde groups, forming a stable covalent hydrazone bond. The cells are now fluorescently labeled and ready for flow cytometric analysis.

The intensity of the NIR fluorescence is directly proportional to the abundance of sialylated glycoproteins on the cell surface, allowing for quantitative comparisons between different cell populations.

Data Presentation

Spectral Properties of DiSulfo-ICG

Parameter	Wavelength (nm)	Notes
Maximum Excitation	~780	Compatible with red/NIR lasers on modern flow cytometers.
Maximum Emission	~800	Detected in a far-red/NIR channel, minimizing spectral overlap with common fluorophores.

Recommended Starting Conditions for Staining Protocol

The following table provides recommended starting concentrations and incubation times. Note: These parameters should be optimized for each specific cell type and experimental setup to achieve the best results.

Step	Reagent	Concentration	Incubation Time	Temperature
Oxidation	Sodium Periodate (NaIO ₄)	1-2 mM	15-20 minutes	4°C (on ice)
Labeling	DiSulfo-ICG hydrazide	10-50 µM	30-60 minutes	Room Temperature

Experimental Protocols

Materials and Reagents

- Cells of interest (e.g., Jurkat, CHO, or other mammalian cell lines)
- **DiSulfo-ICG hydrazide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sodium Periodate (NaIO₄)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum)
- Viability dye (optional, e.g., Propidium Iodide or a fixable viability dye)
- Flow cytometry tubes

Preparation of Reagents

- **DiSulfo-ICG hydrazide** Stock Solution (10 mM):
 - Prepare the stock solution by dissolving the appropriate amount of **DiSulfo-ICG hydrazide** powder in anhydrous DMSO.
 - Vortex thoroughly to ensure complete dissolution.

- Store in small aliquots at -20°C, protected from light and moisture.
- Sodium Periodate Solution (100 mM):
 - Prepare a 100 mM stock solution of NaIO₄ in PBS, pH 7.4.
 - This solution should be prepared fresh before each experiment and protected from light.

Staining Protocol

- Cell Preparation:
 - Harvest cells and wash them once with ice-cold PBS.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
 - Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10⁶ cells/mL.
- Oxidation of Cell Surface Glycans:
 - To the cell suspension, add the 100 mM NaIO₄ stock solution to a final concentration of 1-2 mM.
 - Incubate the cells on ice (4°C) in the dark for 15-20 minutes.
 - Quench the oxidation reaction by washing the cells twice with 10 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.
- Labeling with **DiSulfo-ICG hydrazide**:
 - After the final wash, resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1-5 x 10⁶ cells/mL.
 - Add the 10 mM **DiSulfo-ICG hydrazide** stock solution to the cell suspension to a final concentration of 10-50 µM.
 - Incubate at room temperature for 30-60 minutes, protected from light.
- Washing:

- After incubation, wash the cells twice with 10 mL of Flow Cytometry Staining Buffer to remove any unbound dye.
- Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.
- Final Resuspension and Analysis:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
 - If desired, add a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
 - Keep the cells on ice and protected from light until analysis on a flow cytometer.

Flow Cytometry Analysis

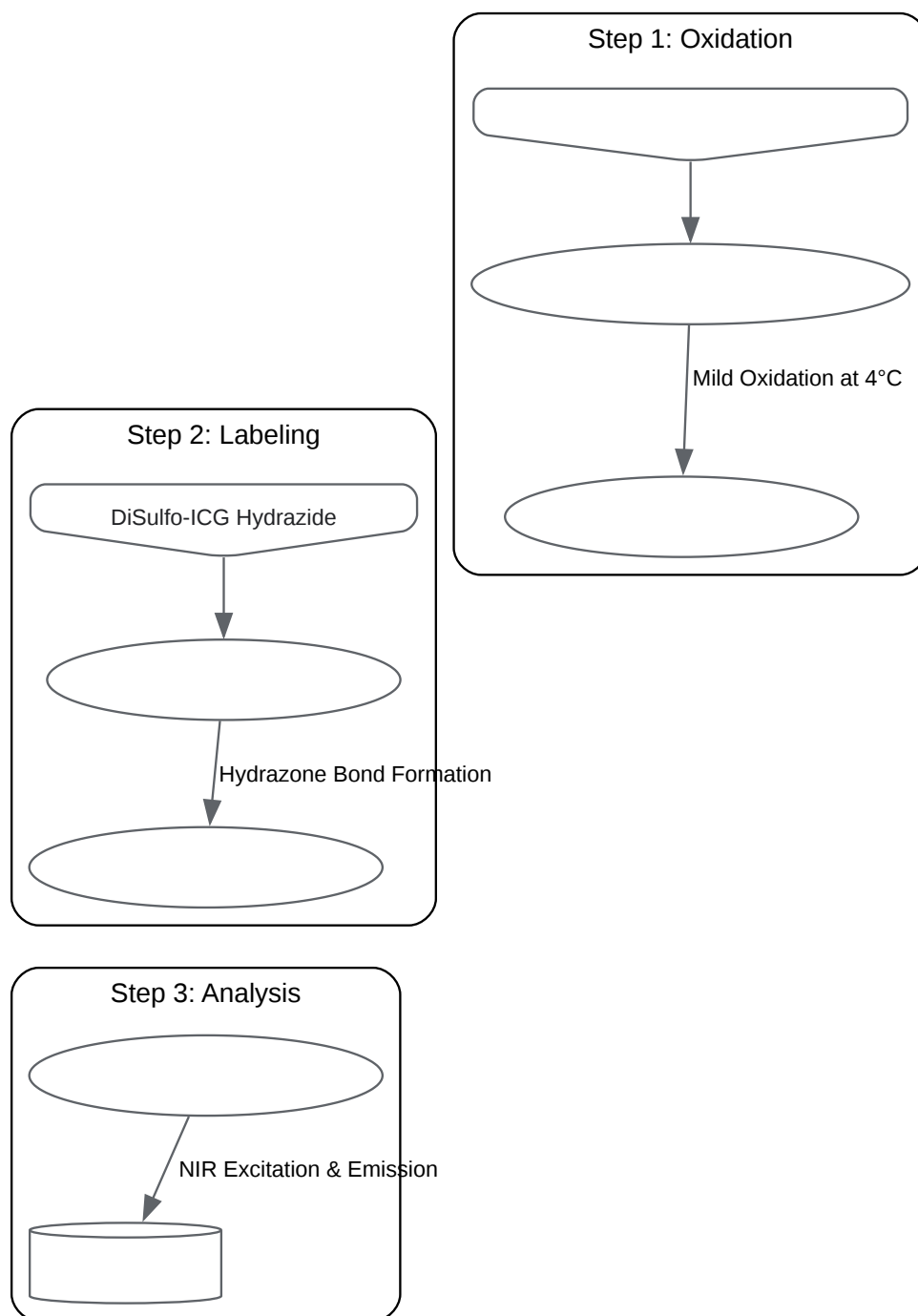
- Instrument Setup:
 - Use a flow cytometer equipped with a laser that can excite the DiSulfo-ICG dye (e.g., a red laser around 640 nm or a dedicated NIR laser around 785 nm). While a 785 nm laser is optimal, a 640 nm laser can often provide sufficient excitation for ICG and its derivatives.
 - Set the emission filter to collect the signal in the near-infrared range (e.g., a bandpass filter around 820/60 nm).
 - It is crucial to set the voltage for the NIR detector appropriately to ensure that the negative (unstained and oxidized-only) population is on scale and the positive signal from stained cells is within the linear range of detection.
- Controls:
 - Unstained Cells: To set the baseline fluorescence and gate for the negative population.
 - Oxidized-Only Cells (No Dye): To ensure that the oxidation step itself does not cause an increase in fluorescence in the detection channel.

- Dye-Only Cells (No Oxidation): To control for non-specific binding of the **DiSulfo-ICG hydrazide** to the cell surface.
- Data Acquisition and Analysis:
 - Acquire data for each sample, collecting a sufficient number of events for statistical analysis.
 - Gate on the live, single-cell population.
 - Analyze the fluorescence intensity in the NIR channel to quantify the level of cell surface glycosylation. The Mean Fluorescence Intensity (MFI) and the percentage of positive cells can be used as quantitative metrics.

Mandatory Visualizations

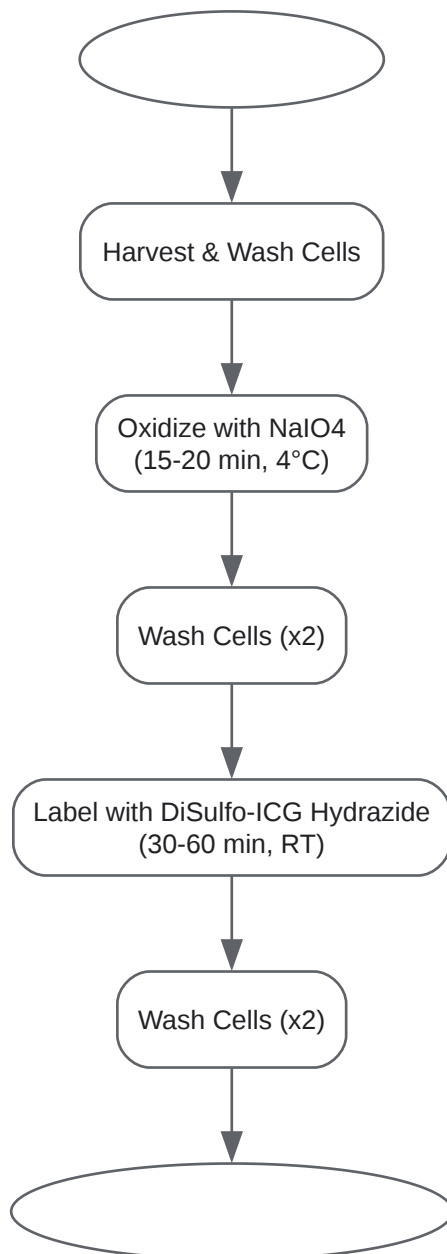
Signaling Pathways and Experimental Workflows

Chemical Labeling of Cell Surface Glycoproteins

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Caption: Workflow for labeling cell surface glycoproteins with **DiSulfo-ICG hydrazide**.

Experimental Workflow for Flow Cytometry

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Caption: Step-by-step experimental workflow for **DiSulfo-ICG hydrazide** staining.

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References

- 1. ICG hydrazide | AAT Bioquest [aatbio.com]
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